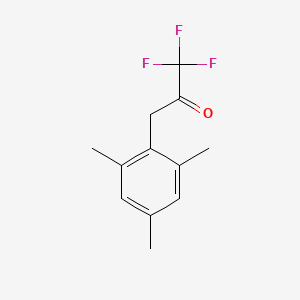
1,1,1-Trifluoro-3-mesitylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-mesitylpropan-2-one is an organic compound with the molecular formula C12H13F3O It is characterized by the presence of a trifluoromethyl group and a mesityl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-3-mesitylpropan-2-one typically involves the reaction of mesityl chloride with trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3-mesitylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1,1-Trifluoro-3-mesitylpropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-mesitylpropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include alterations in enzyme kinetics or disruption of protein-protein interactions.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-propanone: Shares the trifluoromethyl group but lacks the mesityl group.
1,1,1-Trifluoro-3-methylbutan-2-one: Similar in structure but with a different alkyl group.
1,1,1-Trifluoro-3-iodopropane: Contains a trifluoromethyl group and an iodine atom.
Uniqueness: 1,1,1-Trifluoro-3-mesitylpropan-2-one is unique due to the presence of both the trifluoromethyl and mesityl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
1,1,1-Trifluoro-3-mesitylpropan-2-one (also known as trifluoromethyl ketone) is a compound of interest in medicinal chemistry due to its unique structural properties imparted by the trifluoromethyl group. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H13F3O
- Molecular Weight : 236.24 g/mol
- IUPAC Name : 1,1,1-Trifluoro-3-(2,4,6-trimethylphenyl)propan-2-one
- CAS Number : 1324825-75-3
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its effects in biological systems.
Potential Mechanisms Include :
- Inhibition of Enzymatic Activity : Trifluoromethyl ketones have been shown to inhibit certain enzymes involved in metabolic pathways.
- Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties against apoptosis in neuronal cells under stress conditions .
Neuroprotective Effects
A study conducted on cerebellar granule neurons indicated that this compound has protective effects against low potassium-induced apoptosis. The compound demonstrated a dose-dependent inhibition of apoptosis in cultured neurons .
Anti-Cancer Properties
Research has explored the potential anti-cancer properties of trifluoromethyl ketones. In vitro studies suggested that these compounds can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. Specifically, they may activate caspases and alter mitochondrial membrane potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Neuroprotective and anti-cancer properties |
| 1,1,1-Trifluoroacetone | Structure | Inhibitory effects on apoptosis |
| 3,3,3-Trifluoro-1-phenyl-1-propanone | Structure | Similar neuroprotective effects |
Properties
Molecular Formula |
C12H13F3O |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(2,4,6-trimethylphenyl)propan-2-one |
InChI |
InChI=1S/C12H13F3O/c1-7-4-8(2)10(9(3)5-7)6-11(16)12(13,14)15/h4-5H,6H2,1-3H3 |
InChI Key |
VRFBJPJSPXSNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















